Methyl 2-cyano-5-hydroxybenzoate
CAS No.:
Cat. No.: VC18784131
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7NO3 |
---|---|
Molecular Weight | 177.16 g/mol |
IUPAC Name | methyl 2-cyano-5-hydroxybenzoate |
Standard InChI | InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3 |
Standard InChI Key | NCSJAORZDUCSIM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)O)C#N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Synonyms
Methyl 2-cyano-5-hydroxybenzoate is systematically named according to IUPAC guidelines as methyl 5-hydroxy-2-cyanobenzoate. Common synonyms include:
-
5-Cyano-2-hydroxybenzoic acid methyl ester
-
Methyl 5-hydroxy-2-cyanobenzoate
The compound’s CAS registry number (84437-12-7) ensures unambiguous identification across chemical databases.
Molecular Structure and Geometry
The molecular structure (Fig. 1) features a benzene ring with three substituents:
-
Methyl ester (-COOCH) at position 1.
-
Cyano group (-CN) at position 2 (ortho to the ester).
-
Hydroxyl group (-OH) at position 5 (meta to the ester).
This arrangement creates a polar molecule with a calculated polar surface area (PSA) of 70.32 Ų and a logP (octanol-water partition coefficient) of 1.05, indicating moderate hydrophobicity . The exact mass is 177.043 g/mol, confirmed via high-resolution mass spectrometry .
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular weight | 177.16 g/mol |
Density | 1.328 g/cm³ |
Boiling point | 306.7°C at 760 mmHg |
Flash point | 139.3°C |
Refractive index | 1.573 |
Melting point | Not reported |
Synthesis and Manufacturing
Synthetic Routes
Physicochemical Properties
Solubility and Reactivity
-
Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Insoluble in nonpolar solvents like hexane.
-
Acidity: The phenolic -OH group (pKa ~10) confers weak acidity, enabling deprotonation under basic conditions .
Spectroscopic Data
-
IR spectroscopy: Peaks at 2250 cm (C≡N stretch), 1680 cm (ester C=O), and 3200–3500 cm (-OH stretch).
-
H NMR (DMSO-d): δ 10.5 (s, 1H, -OH), 8.1 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH).
Chemical Reactivity and Applications
Functional Group Transformations
The cyano and hydroxyl groups enable diverse reactions:
-
Cyano group reduction: Catalytic hydrogenation (H, Pd/C) yields the primary amine derivative.
-
Ester hydrolysis: Under acidic or basic conditions, the methyl ester is cleaved to 2-cyano-5-hydroxybenzoic acid.
-
Electrophilic aromatic substitution: The hydroxyl group directs nitration or sulfonation to position 4.
Pharmaceutical Intermediates
Methyl 2-cyano-5-hydroxybenzoate serves as a precursor in synthesizing:
-
Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogues with modified substituents show COX-2 inhibition.
-
Anticancer agents: Cyano-substituted benzoates exhibit cytotoxicity against HeLa and MCF-7 cell lines in preliminary assays.
Material Science Applications
Incorporated into polymers, the compound enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.
Future Research Directions
-
Biological activity profiling: Systematic in vitro and in vivo studies to explore antimicrobial, anticancer, and anti-inflammatory potentials.
-
Process optimization: Developing greener synthesis routes using biocatalysts or solvent-free conditions.
-
Material applications: Investigating its role in organic electronics and metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume